Quinidine-d3 1'-Oxide

Description

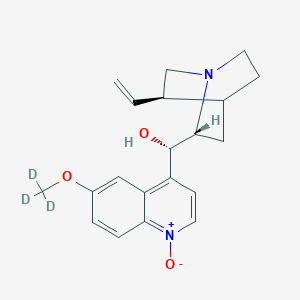

Quinidine-d3 1'-Oxide is a deuterated derivative of quinidine, a class Ia antiarrhythmic agent and stereoisomer of quinine. This compound features three deuterium atoms replacing hydrogen at the methoxy group (OCH3 → OCD3) and an oxygen atom added at the 1' position of the quinuclidine ring, forming an N-oxide moiety . Its molecular formula is C20H21D3N2O3 (or equivalently C20H24N2O3 when accounting for isotopic substitution), with a molecular weight of 340.42 g/mol . It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify quinidine and its metabolites in pharmacokinetic studies .

Key physical properties include:

Properties

Molecular Formula |

C₂₀H₂₁D₃N₂O₃ |

|---|---|

Molecular Weight |

343.43 |

Synonyms |

6’-Methoxy-d3-cinchonan-9-ol 1’-Oxide; Quinidine-d3 1’-N-oxide; Quinidine-d3 1’-oxide; Quinidine-d3 N’-oxide; Quinidine-d3 ar-N-oxide; ICQ-d3 17; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinidine-d3 1’-Oxide typically involves the oxidation of Quinidine. One method involves dissolving Quinidine in acetone and adding hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out in the dark at room temperature for approximately 64 hours . Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.

Industrial Production Methods

While specific industrial production methods for Quinidine-d3 1’-Oxide are not well-documented, the general approach involves large-scale oxidation reactions similar to the laboratory methods. The use of deuterium-labeled reagents is crucial for producing the deuterium-labeled compound.

Chemical Reactions Analysis

Types of Reactions

Quinidine-d3 1’-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Reduction reactions can revert it back to Quinidine or other intermediates.

Substitution: Substitution reactions can occur at the quinoline ring or the quinuclidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Acetone, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce quinidine-N-oxide, while reduction can yield quinidine.

Scientific Research Applications

Quinidine-d3 1’-Oxide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Quinidine-d3 1’-Oxide exerts its effects primarily through its interaction with sodium channels in cardiac cells. It blocks the fast inward sodium current (I_Na), which prolongs the action potential duration and the QT interval . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The molecular targets include the sodium channels in Purkinje fibers and other cardiac tissues .

Comparison with Similar Compounds

Quinidine-d3

- Structure : Deuterium substitution at the methoxy group (OCH3 → OCD3) without oxidation.

- Molecular formula : C20H21D3N2O2.

- Application : Serves as an internal standard for quantifying quinidine in plasma .

- Key Study : Demonstrated a lower limit of quantification (LLOQ) of 100 ng/mL for quinidine in pharmacokinetic analyses .

Quinidine-d3 N-Oxide

N-Methyl Quinidine-d3

Quinine-d3

- Structure : Stereoisomer of quinidine-d3 with distinct configuration at C8 and C7.

- Application : Investigates stereospecific metabolism and antimalarial activity .

Analytical Performance Comparison

Metabolic Pathways

- This compound: Monitors oxidation at the 1' position, a minor pathway compared to N-oxidation. Its deuterated structure minimizes isotopic interference in MS detection .

- Quinidine-d3 N-Oxide : Reflects primary hepatic oxidation, accounting for ~30% of quinidine metabolism .

- Quinidine Methiodide-D3 : Studies quaternary ammonium formation, a detoxification mechanism in the liver .

Commercial Availability and Pricing

- This compound : Sold by Shanghai Zhenzhun Biotech (1 mg for research use) .

- Quinidine-d3: Available from Santa Cruz Biotechnology ($353/2.5 mg) and Cayman Chemical (€458/unit) .

- Quinine-d3 : Priced higher due to demand in antimalarial research .

Pharmacokinetic Studies

- This compound enabled precise measurement of quinidine’s 1'-oxidation in horse plasma, revealing interspecies metabolic differences .

- In human studies, co-administration with rifampin reduced quinidine exposure by 40%, attributed to CYP3A4 induction .

Stability and Handling

Q & A

Q. How can machine learning models improve the predictive accuracy of this compound’s pharmacokinetic parameters?

- Methodological Answer : Train models using published datasets on deuterated drugs (e.g., clearance, volume of distribution). Feature selection should include molecular descriptors (logP, polar surface area) and in vitro assay outputs (microsomal stability). Validate models via cross-validation and external cohorts, adhering to TRIPOD guidelines for transparent reporting .

Ethical and Methodological Frameworks

Q. What ethical considerations apply when using deuterated compounds in first-in-human trials?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with toxicity data from deuterated analogs (e.g., mass balance studies). Include isotope-specific pharmacokinetic monitoring to detect unexpected deuterium-related effects (e.g., altered metabolism). Reference the Belmont Report principles (beneficence, justice) to justify human exposure .

Q. How can the PICOT framework enhance the rigor of comparative studies involving this compound?

- Methodological Answer : Define:

- Population : Patient cohort (e.g., CYP2D6 poor metabolizers).

- Intervention : this compound administration.

- Comparison : Non-deuterated Quinidine.

- Outcome : QT interval prolongation incidence.

- Time : 48-hour monitoring post-dose.

This structure clarifies hypotheses and reduces confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.